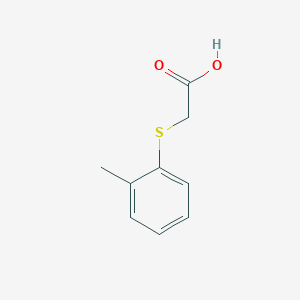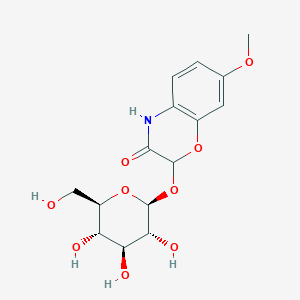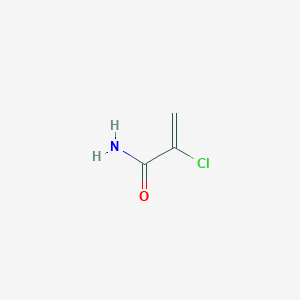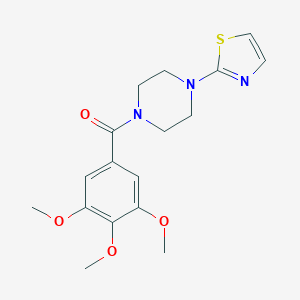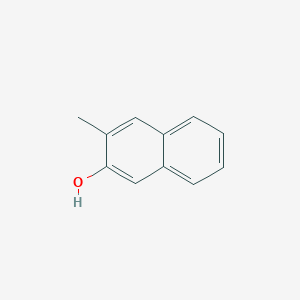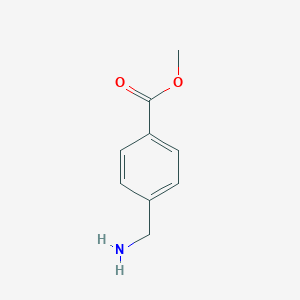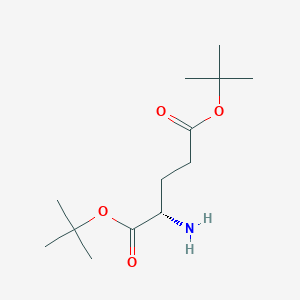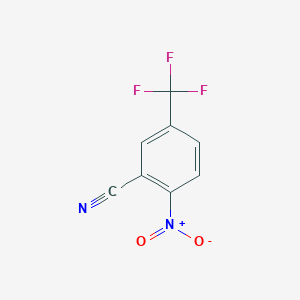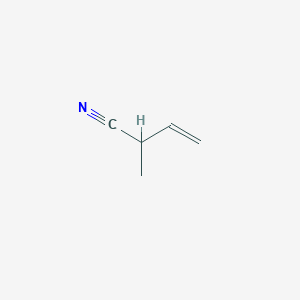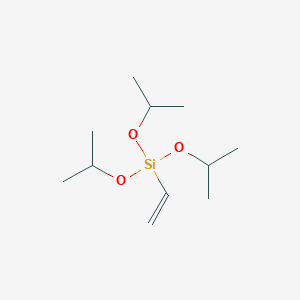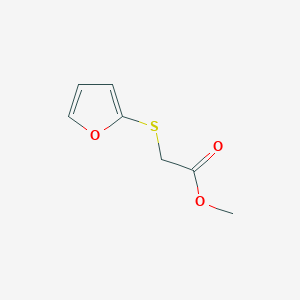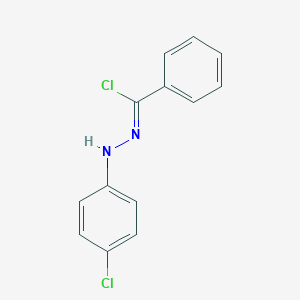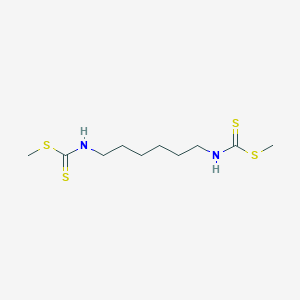
N-Benzyl-N,N-dimethylphenylmethanaminium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N,N-dimethylphenylmethanaminium bromide, also known as benzethonium chloride, is a synthetic quaternary ammonium salt that has been widely used as a disinfectant, preservative, and antimicrobial agent in various industries. It is a white crystalline powder that is soluble in water and ethanol. The chemical formula of benzethonium chloride is C27H42BrClN2.
Wirkmechanismus
The mechanism of action of N-Benzyl-N,N-dimethylphenylmethanaminium bromide chloride involves the disruption of the cell membrane of microorganisms. It binds to the cell membrane and causes leakage of intracellular contents, leading to cell death. Benzethonium chloride also inhibits the activity of enzymes involved in the synthesis of nucleic acids, which are essential for the growth and replication of microorganisms.
Biochemische Und Physiologische Effekte
Benzethonium chloride has been shown to have low toxicity in humans and animals. It is rapidly absorbed through the skin and mucous membranes and is metabolized in the liver. It is excreted mainly in the urine. Benzethonium chloride has been reported to cause skin irritation and allergic reactions in some individuals.
Vorteile Und Einschränkungen Für Laborexperimente
Benzethonium chloride has several advantages for use in laboratory experiments. It is readily available, easy to handle, and has a long shelf life. It is also relatively inexpensive compared to other disinfectants and preservatives. However, N-Benzyl-N,N-dimethylphenylmethanaminium bromide chloride has some limitations. It is not effective against all microorganisms and may require higher concentrations to achieve the desired effect. It may also interfere with some biochemical assays and should be used with caution in such experiments.
Zukünftige Richtungen
There are several areas of future research for N-Benzyl-N,N-dimethylphenylmethanaminium bromide chloride. One area of interest is the development of new formulations and delivery systems for N-Benzyl-N,N-dimethylphenylmethanaminium bromide chloride that can enhance its antimicrobial activity and reduce its toxicity. Another area of research is the investigation of the mechanism of action of N-Benzyl-N,N-dimethylphenylmethanaminium bromide chloride against different microorganisms. This can help to identify new targets for antimicrobial therapy. Finally, there is a need for more studies to evaluate the safety and efficacy of N-Benzyl-N,N-dimethylphenylmethanaminium bromide chloride in various applications, including in the food industry and healthcare settings.
Synthesemethoden
Benzethonium chloride can be synthesized by the reaction of benzyl chloride with dimethylamine in the presence of sodium hydroxide. The resulting product is then treated with hydrobromic acid to obtain N-Benzyl-N,N-dimethylphenylmethanaminium bromide chloride. The overall reaction can be represented as follows:
C6H5CH2Cl + (CH3)2NH + NaOH → C6H5CH2N(CH3)2 + NaCl + H2O
C6H5CH2N(CH3)2 + HBr → C6H5CH2N(CH3)2Br
Wissenschaftliche Forschungsanwendungen
Benzethonium chloride has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of microorganisms, including bacteria, viruses, and fungi. It has been used as a disinfectant in hospitals, laboratories, and other healthcare facilities. Benzethonium chloride has also been used in the food industry as a preservative to prevent the growth of bacteria and fungi.
Eigenschaften
CAS-Nummer |
16536-62-2 |
|---|---|
Produktname |
N-Benzyl-N,N-dimethylphenylmethanaminium bromide |
Molekularformel |
C16H20BrN |
Molekulargewicht |
306.24 g/mol |
IUPAC-Name |
dibenzyl(dimethyl)azanium;bromide |
InChI |
InChI=1S/C16H20N.BrH/c1-17(2,13-15-9-5-3-6-10-15)14-16-11-7-4-8-12-16;/h3-12H,13-14H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
IMKFYSIHWZULRD-UHFFFAOYSA-M |
SMILES |
C[N+](C)(CC1=CC=CC=C1)CC2=CC=CC=C2.[Br-] |
Kanonische SMILES |
C[N+](C)(CC1=CC=CC=C1)CC2=CC=CC=C2.[Br-] |
Synonyme |
DIBENZYLDIMETHYLAMMONIUM BROMIDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



